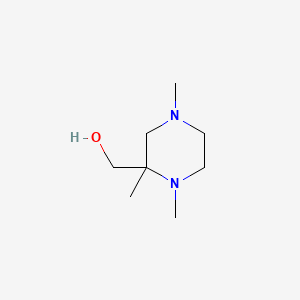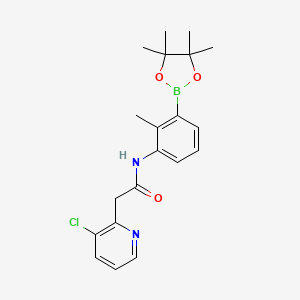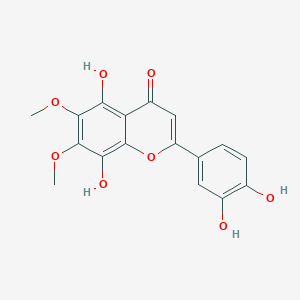
(1,2,4-Trimethylpiperazin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4-Trimethylpiperazin-2-YL)methanol is a chemical compound with a molecular formula of C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-Trimethylpiperazin-2-YL)methanol typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,2,4-trimethylpiperazine with formaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (1,2,4-Trimethylpiperazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
(1,2,4-Trimethylpiperazin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1,2,4-Trimethylpiperazin-2-YL)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Piperazine: A parent compound with similar structural features but lacking the methyl and methanol groups.
N-Methylpiperazine: A derivative with a single methyl group attached to the nitrogen atom.
2-Methylpiperazine: A derivative with a methyl group attached to the carbon atom adjacent to the nitrogen.
Uniqueness: (1,2,4-Trimethylpiperazin-2-YL)methanol is unique due to the presence of three methyl groups and a methanol group, which confer distinct chemical and biological properties. These structural features can enhance its solubility, reactivity, and potential biological activity compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1,2,4-trimethylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3 |
Clave InChI |
NGRMRNBPDQDKKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN1C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)

![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)




